![molecular formula C10H11F2NO B2998664 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine CAS No. 2197577-86-7](/img/structure/B2998664.png)
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine
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Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a 3,3-difluorocyclobutyl group linked via a methoxy bridge. Its distinct chemical properties make it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine typically involves the preparation of intermediates such as 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone. One common synthetic route starts with the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form the difluorocyclobutane ring . This intermediate is then subjected to further reactions to introduce the methoxy and pyridine groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring and the difluorocyclobutyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
The compound 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine, particularly its derivatives, exhibits a range of potential applications, especially in medicinal chemistry and materials science. The presence of the difluorocyclobutyl group introduces unique chemical and biological properties, differentiating it from other compounds with similar core structures.
Scientific Research Applications
The applications of compounds containing the difluorocyclobutyl moiety are broad, encompassing chemistry, biology, and medicine.
Chemistry These compounds serve as building blocks in synthesizing complex heterocyclic compounds.
Biology They are investigated for their potential to inhibit specific enzymes or receptors. Certain pyridine derivatives, for example, have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines.
Medicine These compounds are explored for potential therapeutic properties, including antiviral and anticancer activities. Thieno[3,2-d]pyrimidines, a related class of compounds, have been investigated for neuroprotective effects and potential use in Alzheimer's disease therapy. Some derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline in Alzheimer's patients.
Industry They are utilized in developing new materials, such as organic light-emitting diodes (OLEDs).
Potential Reactions and Biological Activities
The unique structure of this compound suggests several potential applications. Derivatives of cyclopenta[b]pyridine exhibit various biological activities, including anticancer properties and vasorelaxant effects.
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have demonstrated antimicrobial properties against various bacterial strains, with some derivatives exhibiting antibacterial activity against pathogens like E. coli and S. aureus. This suggests potential applications in treating infections caused by resistant strains.
Anti-Alzheimer's Activity
Thieno[3,2-d]pyrimidine derivatives have been investigated for neuroprotective effects and potential use in Alzheimer's disease therapy. In vitro assays have shown that certain derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline in Alzheimer's patients. For example, one derivative demonstrated an IC50 of 20.15 µM for AChE inhibition, indicating promising potential as a therapeutic agent.
Mechanisms of Biological Activities
The biological activities of thieno[3,2-d]pyrimidines are thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity Many derivatives act as enzyme inhibitors (e.g., AChE), which can help restore neurotransmitter levels in neurodegenerative diseases.
- Induction of Apoptosis Certain compounds trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Bacterial Cell Wall Synthesis Some derivatives interfere with bacterial cell wall integrity, contributing to their antimicrobial effects.
Mechanism of Action
The mechanism by which 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways. The difluorocyclobutyl group could influence the compound’s binding affinity and selectivity for certain enzymes or receptors, while the pyridine ring may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A related compound with a hydroxyl group instead of a methoxy group.
2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid: Another similar compound with an isonicotinic acid group.
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine: A compound with an imidazo[4,5-b]pyridine ring.
Uniqueness
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine stands out due to its specific combination of a difluorocyclobutyl group and a pyridine ring linked by a methoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this pyridine derivative, focusing on its cytotoxic effects against various cancer cell lines and its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorocyclobutyl alcohols. Characterization is performed using various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Cytotoxicity Assessment
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound has shown promising antiproliferative activity, particularly against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HepG2 | 4.5 | Strong cytotoxicity |
DU145 | 8.2 | Moderate cytotoxicity |
MBA-MB-231 | 6.1 | Moderate cytotoxicity |
The IC50 values indicate that the compound exhibits significant cytotoxicity, especially against HepG2 cells, suggesting a potential for further development as an anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate apoptotic pathways through mitochondrial disruption and caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often correlates with their structural features. In the case of this compound:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.
- Methoxy Group : The methoxy group is essential for maintaining biological activity, likely due to its influence on electronic properties and sterics .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increased potency |
Methoxy Positioning | Essential for activity |
Cyclobutyl Ring | Contributes to selectivity |
Case Studies
- Case Study on HepG2 Cells : In a controlled study, this compound was administered to HepG2 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 µM.
- Comparative Study : A comparative analysis with other pyridine derivatives revealed that while many exhibit some level of cytotoxicity, this compound consistently outperformed others in terms of potency against HepG2 cells .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)5-8(6-10)7-14-9-3-1-2-4-13-9/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTKLLTXWINFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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